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An In-Depth Technical Guide to the Physicochemical Properties of 1-methyl-1H-indazol-5-

amine

Introduction
1-methyl-1H-indazol-5-amine (CAS No. 50593-24-3) is a heterocyclic amine that has emerged

as a crucial building block in modern medicinal chemistry. Its rigid indazole scaffold, decorated

with a nucleophilic amino group and a strategic N-methyl substituent, makes it a versatile

intermediate for the synthesis of complex bioactive molecules.[1] This compound serves as a

key precursor in the development of novel therapeutics, including Wee1 kinase inhibitors for

oncology applications and TRPM5 agonists, highlighting its significance in drug discovery

pipelines targeting cancer and neurological disorders.[2][3][4]

A thorough understanding of the physicochemical properties of a molecule like 1-methyl-1H-

indazol-5-amine is paramount for any researcher in the field of drug development. These

properties—spanning solubility, lipophilicity, and ionization state (pKa)—govern a compound's

absorption, distribution, metabolism, and excretion (ADME) profile, and directly influence its

formulation, chemical stability, and synthetic handling.

This technical guide provides a comprehensive overview of the core physicochemical

properties of 1-methyl-1H-indazol-5-amine. It is designed for researchers, scientists, and drug

development professionals, offering not just established data but also field-proven, detailed

protocols for the experimental determination of these critical parameters. The causality behind
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experimental choices is explained to empower researchers to not only reproduce but also

adapt these methodologies as needed.

Chemical Identity and Core Properties
The foundational characteristics of 1-methyl-1H-indazol-5-amine are summarized below. These

identifiers are essential for accurate sourcing, documentation, and regulatory submission.

Property Value Source(s)

IUPAC Name 1-methyl-1H-indazol-5-amine [5]

Synonyms 5-Amino-1-methyl-1H-indazole [1]

CAS Number 50593-24-3 [2][4][5]

Molecular Formula C₈H₉N₃ [4][5]

Molecular Weight 147.18 g/mol [4][5]

Appearance
Solid, Brown to Red-Brown

Crystalline Powder
[1][2]

Melting Point 142-144 °C [2][5]

Boiling Point 321.6 °C at 760 mmHg [2][5]

InChI Key
PYOFNPHTKBSXOM-

UHFFFAOYSA-N
[5]

Ionization Constant (pKa)
The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical

parameters for a drug candidate. It dictates the extent of a molecule's ionization at a given pH,

which profoundly impacts its aqueous solubility, membrane permeability, and receptor binding

interactions. For 1-methyl-1H-indazol-5-amine, the basicity is primarily attributed to the 5-amino

group.

Predicted pKa: 3.85 ± 0.10[2]
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This predicted value suggests that the 5-amino group is a weak base. At physiological pH

(~7.4), the molecule will be predominantly in its neutral, un-ionized form, which typically favors

membrane permeation. However, in the acidic environment of the stomach (pH 1-3), a

significant portion of the molecule would exist as the protonated, cationic form, enhancing its

aqueous solubility. Experimental verification of this value is crucial for building accurate ADME

models.

Protocol for Experimental pKa Determination by
Potentiometric Titration
This protocol provides a robust, self-validating method for determining the pKa of a weakly

basic compound like 1-methyl-1H-indazol-5-amine.[5][6]

Causality: Potentiometric titration is the gold standard for pKa determination due to its

precision.[7] The method works by monitoring the change in pH of a solution of the analyte as a

standardized titrant is added. The pKa corresponds to the pH at the half-equivalence point,

where the concentrations of the neutral base and its conjugate acid are equal. Maintaining a

constant ionic strength with KCl is critical to minimize activity coefficient fluctuations that could

affect pH measurements.

Methodology:

Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least

three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature

(e.g., 25 °C).

Sample Preparation:

Accurately weigh and dissolve 1-methyl-1H-indazol-5-amine in a suitable co-solvent (if

necessary, e.g., methanol or DMSO) and dilute with deionized water to a final

concentration of approximately 1 mM. The final co-solvent percentage should be kept low

(<5%) to minimize its effect on the pKa.

Add potassium chloride (KCl) to the solution to maintain a constant ionic strength, typically

0.15 M.[5]

Titration Setup:
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Place a 20 mL aliquot of the sample solution into a thermostatted titration vessel equipped

with a magnetic stirrer.

Immerse the calibrated pH electrode into the solution.

Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can

interfere with the titration of bases.[5]

Titration Procedure:

Titrate the solution with a standardized 0.1 M HCl solution.

Add the titrant in small, precise increments (e.g., 0.05 mL) using an automated burette.

Record the pH reading after each addition, allowing the reading to stabilize.

Data Analysis:

Plot the recorded pH values against the volume of titrant added.

Calculate the first derivative (ΔpH/ΔV) of the titration curve to accurately locate the

equivalence point (the volume at which the derivative is maximal).

The pKa is the pH value recorded at the volume corresponding to half of the equivalence

point volume.

Validation: Perform the titration in triplicate to ensure reproducibility. The resulting pKa values

should agree within ±0.05 units.
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Caption: Workflow for pKa determination via potentiometric titration.
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Lipophilicity (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its

ability to cross biological membranes. It is quantified by the partition coefficient (P), typically

expressed as its logarithm (LogP), which is the ratio of a compound's concentration in a non-

polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Predicted XLogP3: 1.4

This moderate LogP value is favorable for drug candidates according to Lipinski's Rule of Five,

which suggests an optimal LogP of <5 for good oral absorption and permeation.[8][9] A value

around 1.4 indicates a balanced solubility between aqueous and lipid environments, which is

often desirable for oral bioavailability.

Protocol for Experimental LogP Determination (Shake-
Flask Method)
The OECD Guideline 107 (Shake-Flask Method) is the classical and most reliable method for

LogP determination for compounds within the LogP range of -2 to 4.[10][11]

Causality: This method directly measures the partitioning of the analyte between water and n-

octanol after they have been mutually saturated and allowed to reach equilibrium. Pre-

saturation of the solvents is critical because the mutual solubility of n-octanol and water (water

dissolves in octanol to 2.3 M) can otherwise alter the phase volumes and properties, leading to

inaccurate results. Analysis of both phases provides a mass balance check, ensuring the

integrity of the experiment.

Methodology:

Solvent Preparation:

Prepare water-saturated n-octanol by shaking n-octanol with deionized water (1:1 v/v) for

24 hours, then allowing the layers to separate.

Prepare n-octanol-saturated water by the same method.

Sample Preparation:
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Prepare a stock solution of 1-methyl-1H-indazol-5-amine in water-saturated n-octanol at a

concentration not exceeding 0.01 M.

Partitioning:

In a glass vial with a PTFE-lined cap, combine the n-octanol stock solution and n-octanol-

saturated water at a defined volume ratio (e.g., 1:1, 1:2, or 2:1). The choice of ratio

depends on the expected LogP to ensure quantifiable concentrations in both phases.

Gently agitate the vials on a shaker at a constant temperature (25 °C) for a sufficient time

to reach equilibrium (e.g., 24 hours). Avoid vigorous shaking that could lead to emulsion

formation.

Phase Separation: Centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to

ensure complete separation of the two phases.

Quantification:

Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous

layer.

Determine the concentration of the analyte in each aliquot using a validated analytical

method, such as HPLC-UV or LC-MS. A calibration curve must be prepared for each

phase.

Calculation:

Calculate the partition coefficient (P) as: P = [Concentration]octanol / [Concentration]water.

The final LogP is the base-10 logarithm of P.

Validation: The experiment should be performed in triplicate. The calculated LogP values

should be consistent, and the total amount of analyte recovered from both phases should be

within 90-110% of the amount initially added.
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Caption: Workflow for LogP determination via the shake-flask method.
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Aqueous Solubility
Aqueous solubility is a fundamental property that limits drug absorption and bioavailability. Poor

solubility is a major hurdle in drug development. While no specific quantitative data for 1-

methyl-1H-indazol-5-amine is publicly available, its structure suggests it will exhibit pH-

dependent solubility due to the basic amino group.

Protocol for Thermodynamic Solubility Determination
This protocol determines the equilibrium or thermodynamic solubility, which is the true

saturation point of the compound and is essential for pre-formulation and biopharmaceutical

classification.[2][12]

Causality: The shake-flask method allows a saturated solution to be formed where the

dissolved compound is in equilibrium with its solid state, providing the most accurate and

relevant solubility value.[13] Incubation for 24 hours is typically sufficient to ensure this

equilibrium is reached.[2] Analyzing the pH of the final suspension is critical, as the compound

itself can alter the buffer pH, affecting its own solubility.

Methodology:

Buffer Preparation: Prepare a relevant aqueous buffer, typically a phosphate-buffered saline

(PBS) at pH 7.4, to mimic physiological conditions.

Sample Preparation:

Add an excess of solid, crystalline 1-methyl-1H-indazol-5-amine to a glass vial (e.g., 1-2

mg of solid to 1 mL of buffer). A visible amount of undissolved solid must remain.

Equilibration:

Seal the vials and place them in a temperature-controlled shaker or rotator (e.g.,

Thermomixer) set to 25 °C or 37 °C.

Agitate the suspension for 24 hours to allow it to reach equilibrium.[2]

Sample Processing:
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After incubation, allow the vials to stand briefly for large particles to settle.

Filter the suspension through a low-binding 0.45 µm filter (e.g., PVDF) to remove all

undissolved solid. Alternatively, centrifuge at high speed (e.g., 14,000 rpm for 15 minutes)

and carefully collect the supernatant.

pH Measurement: Measure the pH of the final saturated solution to confirm it has not

significantly deviated from the initial buffer pH.

Quantification:

Dilute the clear filtrate/supernatant with a suitable mobile phase.

Determine the concentration of the dissolved analyte using a validated HPLC-UV or LC-

MS method against a standard calibration curve.

Reporting: The solubility is reported in units such as µg/mL or µM. The experiment should be

performed in triplicate.
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Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While

specific spectra for this compound are not widely published, its structural features allow for a
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reliable prediction of its key spectral characteristics.

¹H NMR Spectroscopy
Aromatic Protons (3H): The three protons on the bicyclic indazole ring are expected to

appear in the aromatic region, typically between δ 7.0-8.0 ppm. Their specific shifts and

coupling patterns (doublets, triplets, or doublets of doublets) will be diagnostic of their

positions relative to the amino and fused pyrazole rings.

Amino Protons (-NH₂, 2H): A broad singlet is expected, likely in the range of δ 3.5-5.0 ppm.

The chemical shift of N-H protons can be highly variable and is dependent on solvent,

concentration, and temperature due to hydrogen bonding.

N-Methyl Protons (-CH₃, 3H): A sharp singlet is expected for the methyl group attached to

the indazole nitrogen. Its chemical shift would likely be in the δ 3.7-4.1 ppm range.

¹³C NMR Spectroscopy
Aromatic Carbons (6C): Resonances for the carbons of the indazole ring are expected in the

typical aromatic range of δ 110-150 ppm. The carbon bearing the amino group (C5) will be

shifted upfield due to the electron-donating effect of the nitrogen.

N-Methyl Carbon (1C): The methyl carbon signal is expected to appear significantly upfield,

likely in the δ 30-40 ppm range.

Infrared (IR) Spectroscopy
N-H Stretching: As a primary aromatic amine, two characteristic sharp bands of medium

intensity are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and

symmetric N-H stretches.[14]

Aromatic C-H Stretching: A weak to medium absorption is expected just above 3000 cm⁻¹

(typically ~3030-3100 cm⁻¹).[15]

N-H Bending (Scissoring): A medium to strong absorption is expected around 1580-1650

cm⁻¹.[14]
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Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1450-1600

cm⁻¹ region, characteristic of the aromatic ring.[15]

C-N Stretching: A strong band corresponding to the aromatic C-N stretch is expected in the

1250-1335 cm⁻¹ region.[14]

UV-Vis Spectroscopy
Aromatic systems like indazole are strong chromophores. Based on data for similar indazole

derivatives, 1-methyl-1H-indazol-5-amine is expected to show strong absorbance in the UV

region, with characteristic absorption maxima (λmax) likely between 250-320 nm in a solvent

like acetonitrile or methanol.[16]

Synthesis, Stability, and Storage
Synthetic Route
A common and efficient synthesis of 1-methyl-1H-indazol-5-amine involves the chemical

reduction of its nitro precursor, 1-methyl-5-nitro-1H-indazole.[2] The Bechamp reduction, using

iron powder in the presence of an acid or an electrolyte like ammonium chloride, is a classic,

cost-effective, and scalable method for this transformation.[3][17]

Caption: Synthesis of 1-methyl-1H-indazol-5-amine via nitro group reduction.

Chemical Stability and Storage
The presence of an aromatic amino group suggests potential susceptibility to oxidative

degradation, which can lead to coloration of the material. The compound's stability is enhanced

by proper storage.

Recommended Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon

or nitrogen).[2] Recommended temperatures range from 0-8 °C.[1]

Rationale: Protection from light, oxygen, and heat is crucial to prevent slow oxidation and

degradation of the amine functionality, ensuring the material's purity and integrity over time.

Conclusion
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1-methyl-1H-indazol-5-amine is a compound of high value to the drug discovery community. Its

physicochemical profile, characterized by moderate lipophilicity, weak basicity, and defined

structural features, makes it an attractive synthetic intermediate. The experimental protocols

detailed in this guide provide a robust framework for researchers to verify and expand upon the

known data, ensuring the generation of high-quality, reliable information critical for advancing

drug development programs. A thorough and early characterization of these fundamental

properties is a cornerstone of efficient and successful medicinal chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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